3,4-diethoxy-N-3-pyridinylbenzamide
Description
3,4-Diethoxy-N-3-pyridinylbenzamide is a benzamide derivative featuring a pyridinyl substituent at the amide nitrogen and diethoxy groups at the 3- and 4-positions of the benzene ring. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, or ligands for biological targets .
Properties
IUPAC Name |
3,4-diethoxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-3-20-14-8-7-12(10-15(14)21-4-2)16(19)18-13-6-5-9-17-11-13/h5-11H,3-4H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMASNMDHGVPHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects: Ethoxy vs. Methoxy Groups
Compound : 3,4-Dimethoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide ()
- Key Differences: Substituents: Methoxy (3,4-dimethoxy) vs. ethoxy (3,4-diethoxy) groups. The bulkier ethoxy moiety may also alter steric interactions with target binding pockets .
- Structural Similarity : Both compounds share a benzamide core with a pyridinyl-linked heterocycle.
Positional Isomerism and Heterocyclic Variations
Compound : 3,5-Dimethoxy-N-(1-methylpyrazol-3-yl)benzamide ()
- Key Differences :
- Substituent Positions : 3,5-Dimethoxy vs. 3,4-diethoxy.
- Heterocycle : Pyrazole vs. pyridine.
- Impact : The 3,4-diethoxy substitution may favor planar stacking interactions in aromatic systems (e.g., kinase ATP-binding sites), while the pyridinyl group provides a hydrogen-bond acceptor site absent in pyrazole derivatives .
Extended Heterocyclic Systems
Compound : 3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide ()
Fused Ring Systems
Compound: 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine ()
- Key Differences: Core Structure: Benzodioxin vs. diethoxybenzene. The dimethylaminomethyl group enhances solubility and may mediate ionic interactions with biological targets .
Data Table: Comparative Analysis
Research Findings and Implications
- Substituent Effects : Ethoxy groups improve metabolic stability compared to methoxy but may reduce solubility .
- Heterocycle Role : Pyridinyl groups enhance target engagement in kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidin derivatives), whereas benzothiazoles may suit redox-active targets .
- Structural Rigidity : Fused systems like benzodioxin () or benzothiazole () improve selectivity but complicate synthesis .
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